![molecular formula C23H22BrN3O4 B4411567 5-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide](/img/structure/B4411567.png)
5-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide
Overview
Description
5-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide, also known as BFPFM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. In
Mechanism of Action
The mechanism of action of 5-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors involved in various biological processes. For example, this compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cellular differentiation. This compound has also been found to bind to the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in different areas of research. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been found to reduce the production of inflammatory cytokines and decrease the activation of immune cells. In neurological disorder research, this compound has been shown to protect against oxidative stress and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide in lab experiments is its potential therapeutic properties in various areas of research. However, one limitation is the limited availability of this compound and the difficulty in synthesizing it. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Future Directions
There are several future directions for research on 5-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide. One direction is to further investigate its potential therapeutic properties in cancer, inflammation, and neurological disorders. Another direction is to study the structure-activity relationship of this compound and develop more potent and selective analogs. Additionally, more studies are needed to understand the pharmacokinetics and pharmacodynamics of this compound in vivo.
Scientific Research Applications
5-bromo-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide has been studied for its potential therapeutic properties in various areas of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, this compound has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurological disorder research, this compound has been shown to have neuroprotective effects against oxidative stress and neurodegeneration.
properties
IUPAC Name |
5-bromo-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O4/c1-30-20-9-4-16(24)15-19(20)22(28)25-17-5-7-18(8-6-17)26-10-12-27(13-11-26)23(29)21-3-2-14-31-21/h2-9,14-15H,10-13H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDIUBVBNCTLCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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